4-(4-Cyanophenyl)-2-hydroxybenzoic acid

HPPD inhibition Agrochemical research Herbicide discovery

Researchers developing novel herbicides or investigating sirtuin biology face supply inconsistencies with specialized biphenylcarboxylic acid building blocks. This compound directly addresses that gap with validated biological activity. Key differentiators: 1) Documented potent HPPD inhibition with an IC50 of 90 nM, surpassing mesotrione in cross-study comparisons. 2) Defined 4-(4-cyanophenyl) substitution pattern critical for target engagement, eliminating risks associated with inactive regioisomeric analogs. 3) Optimized LogP (2.63) for enhanced membrane permeability in chemical biology applications. Supplied with analytical verification to ensure immediate project integration.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS No. 1261979-75-2
Cat. No. B6396613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyanophenyl)-2-hydroxybenzoic acid
CAS1261979-75-2
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C14H9NO3/c15-8-9-1-3-10(4-2-9)11-5-6-12(14(17)18)13(16)7-11/h1-7,16H,(H,17,18)
InChIKeyCRNNNOCBKNHYFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyanophenyl)-2-hydroxybenzoic acid: Properties & Procurement


4-(4-Cyanophenyl)-2-hydroxybenzoic acid (CAS 1261979-75-2) is a biphenyl carboxylic acid derivative with a molecular formula of C14H9NO3 and a molecular weight of 239.23 g/mol . It is structurally characterized by a 2-hydroxybenzoic acid (salicylic acid) core substituted at the 4-position with a 4-cyanophenyl group . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, with documented inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) (IC50 = 90 nM) [1].

Enzyme target HPPD inhibition study fit
Lead discovery Agrochemical lead optimization scaffold
Medicinal chemistry SAR tool compound for scaffold exploration

4-(4-Cyanophenyl)-2-hydroxybenzoic acid: Generic Substitution Risks


Substituting 4-(4-cyanophenyl)-2-hydroxybenzoic acid with a closely related analog, such as a regioisomer (e.g., 4-(3-cyanophenyl)-2-hydroxybenzoic acid) or a positional isomer of the hydroxyl and carboxyl groups (e.g., 2-(4-cyanophenyl)-4-hydroxybenzoic acid), introduces unpredictable changes in molecular recognition and biological activity. The specific arrangement of the 2-hydroxy and 4-cyanophenyl substituents on the benzoic acid scaffold is critical for achieving the observed HPPD inhibitory potency (IC50 = 90 nM) [1]. Regioisomeric variants may exhibit drastically different target binding profiles, as evidenced by the stark contrast in SIRT5 inhibitory activity among structurally similar 2-hydroxybenzoic acid derivatives [2]. For procurement decisions, relying on an unverified analog without comparative activity data risks invalidating experimental results and compromising project timelines.

Regioisomer mismatch
4-(3-cyanophenyl) regioisomer may alter target binding, as observed in related 2-hydroxybenzoic acid SAR studies.
Positional isomer shift
Relocating hydroxyl or carboxyl groups can ablate HPPD inhibitory activity; exact substitution pattern is critical.
Unverified analogs
Using an analog without comparative activity data may compromise experimental reproducibility and project timelines.

4-(4-Cyanophenyl)-2-hydroxybenzoic acid vs Analogs: Evidence


HPPD Inhibition vs Mesotrione

4-(4-Cyanophenyl)-2-hydroxybenzoic acid demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 90 nM (pig liver enzyme) [1]. In a cross-study comparison using the established commercial HPPD inhibitor mesotrione as a baseline, the target compound exhibits a notably lower IC50 value. Mesotrione, a widely used triketone herbicide, displays an IC50 of approximately 0.42 μM (420 nM) against Arabidopsis thaliana HPPD [2] and 289 nM against recombinant HPPD [3].

HPPD IC50 comparison
Reported comparison
IC50 90 nM (target)
~3.2–4.7× lower IC50 vs mesotrione (289–420 nM)
Supports HPPD enzyme inhibition comparison context; cross-study, requires head-to-head validation.
Assay conditions differ: pig liver vs AtHPPD/recombinant enzyme.
HPPD inhibition Agrochemical research Herbicide discovery

Positional Isomer Effects on Target Engagement

Within the class of 2-hydroxybenzoic acid derivatives, the specific substitution pattern of 4-(4-cyanophenyl)-2-hydroxybenzoic acid distinguishes it from regioisomers such as 4-(3-cyanophenyl)-2-hydroxybenzoic acid (CAS 1262005-46-8) and positional isomers like 2-(4-cyanophenyl)-4-hydroxybenzoic acid (CAS 2060046-99-1). While direct head-to-head data for these exact isomers is not publicly available, class-level inference from a systematic SAR study of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors demonstrates that the relative positioning of the carboxylic acid and adjacent hydroxyl group is essential for maintaining inhibitory activity [1]. Furthermore, the cyanophenyl substituent's position (para vs. meta) is predicted to influence the compound's LogP and polar surface area, parameters critical for membrane permeability and target binding.

Positional isomer SAR
Class-level inference
Substitution pattern dictates activity
Regioisomer vs positional isomer: SIRT5 SAR class evidence
Substitution fidelity supports target engagement; isomer selection is critical for assay reproducibility.
No direct comparative HPPD data for these specific isomers available.
Medicinal chemistry Structure-activity relationship SIRT5 inhibition

Physicochemical Properties vs Salicylic Acid

Compared to the parent scaffold, salicylic acid (2-hydroxybenzoic acid), 4-(4-cyanophenyl)-2-hydroxybenzoic acid exhibits significantly enhanced lipophilicity and a larger molecular footprint. The target compound has a predicted LogP of approximately 2.63 and a topological polar surface area (tPSA) of 81.3 Ų [1]. In contrast, salicylic acid has a LogP of 2.26 and a tPSA of 57.5 Ų [2]. These differences are directly attributable to the addition of the 4-cyanophenyl group.

Lipophilicity & PSA shift
Reported property
LogP 2.63 vs 2.26
tPSA 81.3 vs 57.5 Ų
Increased lipophilicity may influence membrane permeability in cellular assays.
Predicted values; experimental confirmation recommended.
Physicochemical properties Drug-likeness ADME prediction

4-(4-Cyanophenyl)-2-hydroxybenzoic acid: Application Scenarios


HPPD-Targeted Herbicide Development

4-(4-Cyanophenyl)-2-hydroxybenzoic acid is a potent in vitro inhibitor of HPPD (IC50 = 90 nM), a validated herbicidal target [1]. Its potency, which surpasses that of the commercial herbicide mesotrione in cross-study comparisons [2], positions it as a high-value starting point for the design of novel, selective herbicides. Researchers can leverage this scaffold to explore structure-activity relationships aimed at improving crop safety and weed control spectrum.

Selective Sirtuin Modulation Scaffold

As a 2-hydroxybenzoic acid derivative, this compound belongs to a chemical class that has yielded selective SIRT5 inhibitors [3]. The specific 4-(4-cyanophenyl) substitution pattern provides a distinct vector for exploring interactions within the SIRT5 binding pocket. It serves as a privileged scaffold for the development of tool compounds to probe SIRT5's role in cancer metabolism and other diseases.

Lipophilic Salicylic Acid Analog for Target Deconvolution

With a LogP of 2.63 and tPSA of 81.3 Ų [4], 4-(4-cyanophenyl)-2-hydroxybenzoic acid is significantly more lipophilic than salicylic acid (LogP = 2.26) [5]. This property makes it a useful probe in chemical biology studies where enhanced membrane permeability is desired, or as a control compound to differentiate target engagement from non-specific effects associated with the parent salicylic acid scaffold.

Application
Selection Property
Validation Focus
HPPD inhibition lead discovery
HPPD enzyme inhibition context
In vitro IC50 verification & crop-safety profiling
Sirtuin modulator scaffold exploration
2-hydroxybenzoic acid scaffold
SIRT isoform selectivity profiling
Membrane permeability probe research
Enhanced lipophilicity profile
Cellular permeability assays & target engagement verification
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